Glycocholic acid (D4)
Overview
Description
Glycocholic Acid-d4 is a deuterium-labeled form of glycocholic acid, a bile acid conjugated with glycine. Bile acids play a crucial role in the emulsification and absorption of dietary fats. Glycocholic Acid-d4 is primarily used as an internal standard in mass spectrometry for the quantification of glycocholic acid .
Mechanism of Action
Target of Action
Glycocholic acid (D4) is a deuterium-labeled form of glycocholic acid . The primary targets of glycocholic acid are the pump resistance-related and non-pump resistance-related pathways . These pathways are involved in the absorption and solubilization of fats .
Mode of Action
Glycocholic acid (D4) interacts with its targets by acting as a detergent . It solubilizes fats for absorption and is itself absorbed . This interaction results in changes in the absorption and metabolism of fats.
Biochemical Pathways
Glycocholic acid (D4) affects the biochemical pathways involved in fat digestion and absorption . It facilitates the formation of micelles, which promote digestion and absorption of dietary fat . These micelles are increasingly being shown to have hormonal actions .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of glycocholic acid (D4) and its impact on bioavailability may be influenced by the presence of deuterium.
Result of Action
The result of glycocholic acid (D4)'s action is the enhanced digestion and absorption of fats . This is achieved through the formation of micelles, which solubilize fats for absorption . Additionally, glycocholic acid (D4) has been shown to have anticancer activity, targeting against pump resistance-related and non-pump resistance-related pathways .
Action Environment
The action of glycocholic acid (D4) can be influenced by various environmental factors. For instance, the presence of dietary fats can affect the compound’s efficacy in promoting fat digestion and absorption . Additionally, the stability of glycocholic acid (D4) may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Glycocholic acid (D4) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of micelles, which promote digestion and absorption of dietary fat . It is also known to have hormonal actions .
Cellular Effects
Glycocholic acid (D4) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glycocholic acid (D4) exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Glycocholic acid (D4) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycocholic Acid-d4 involves the incorporation of deuterium into glycocholic acid. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the glycocholic acid molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of Glycocholic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Glycocholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Glycocholic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycocholic acid and other bile acids.
Biology: Studied for its role in the emulsification and absorption of dietary fats.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit multidrug resistance in cancer cells.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Glycocholic Acid: The non-deuterated form of Glycocholic Acid-d4.
Taurocholic Acid: Another bile acid conjugated with taurine.
Glycoursodeoxycholic Acid: A bile acid conjugated with glycine and ursodeoxycholic acid
Uniqueness: Glycocholic Acid-d4 is unique due to the incorporation of deuterium, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-15-1 | |
Record name | Glycocholic-2,2,4,4-d4 Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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